Cas no 2138429-97-5 (3-Amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride)

3-アミノ-3-シクロプロピル-2,2-ジフルオロプロパン酸塩酸塩は、シクロプロピル基とジフルオロメチレン基を有する非天然アミノ酸誘導体です。分子式C6H10F2NO2・HClで表され、分子量209.61 g/molの結晶性固体です。この化合物の特徴は、①環状構造による立体障害と剛直性、②フッ素原子導入による代謝安定性の向上、③塩酸塩形態の高い水溶性が挙げられます。医薬品中間体として有用であり、特にプロテアーゼ阻害剤や酵素阻害剤の合成において、構造活性相関研究に活用されます。X線結晶構造解析により分子配置が確認されており、創薬化学分野で精密分子設計を可能にする高純度材料です。

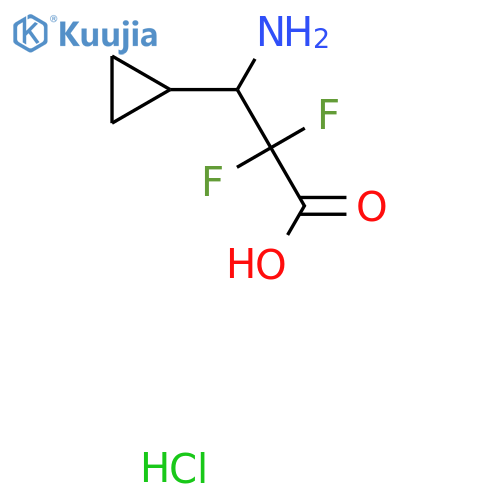

2138429-97-5 structure

商品名:3-Amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride

3-Amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride

- 2138429-97-5

- EN300-736820

- 3-Amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride

-

- インチ: 1S/C6H9F2NO2.ClH/c7-6(8,5(10)11)4(9)3-1-2-3;/h3-4H,1-2,9H2,(H,10,11);1H

- InChIKey: DRHCOPZUWUAABC-UHFFFAOYSA-N

- ほほえんだ: Cl.FC(C(=O)O)(C(C1CC1)N)F

計算された属性

- せいみつぶんしりょう: 201.0368126g/mol

- どういたいしつりょう: 201.0368126g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

3-Amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-736820-0.5g |

3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride |

2138429-97-5 | 95.0% | 0.5g |

$803.0 | 2025-03-11 | |

| Enamine | EN300-736820-2.5g |

3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride |

2138429-97-5 | 95.0% | 2.5g |

$2014.0 | 2025-03-11 | |

| Enamine | EN300-736820-1.0g |

3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride |

2138429-97-5 | 95.0% | 1.0g |

$1029.0 | 2025-03-11 | |

| Enamine | EN300-736820-0.05g |

3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride |

2138429-97-5 | 95.0% | 0.05g |

$238.0 | 2025-03-11 | |

| Enamine | EN300-736820-0.1g |

3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride |

2138429-97-5 | 95.0% | 0.1g |

$355.0 | 2025-03-11 | |

| Enamine | EN300-736820-0.25g |

3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride |

2138429-97-5 | 95.0% | 0.25g |

$509.0 | 2025-03-11 | |

| Enamine | EN300-736820-5.0g |

3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride |

2138429-97-5 | 95.0% | 5.0g |

$2981.0 | 2025-03-11 | |

| Enamine | EN300-736820-10.0g |

3-amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride |

2138429-97-5 | 95.0% | 10.0g |

$4421.0 | 2025-03-11 |

3-Amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

2138429-97-5 (3-Amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride) 関連製品

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬